molecular formula C15H18ClN3O2S2 B12267433 6-Chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole

6-Chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole

Cat. No.: B12267433
M. Wt: 371.9 g/mol
InChI Key: FPVDKLKMNPBWOS-UHFFFAOYSA-N
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Description

6-Chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, which is known for its diverse biological activities, and a diazepane ring, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Introduction of the Diazepane Ring: The diazepane ring is introduced by reacting the benzothiazole derivative with a suitable diazepane precursor, such as 1,4-diazepane, under basic conditions.

    Sulfonylation: The final step involves the sulfonylation of the diazepane ring using cyclopropanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

6-Chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes and receptors, modulating their activity. The diazepane ring may enhance the compound’s binding affinity and specificity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole
  • 6-Chloro-1,3-benzothiazole-2-amine
  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives

Uniqueness

6-Chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole is unique due to the presence of the diazepane ring, which is less common in similar compounds. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H18ClN3O2S2

Molecular Weight

371.9 g/mol

IUPAC Name

6-chloro-2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-1,3-benzothiazole

InChI

InChI=1S/C15H18ClN3O2S2/c16-11-2-5-13-14(10-11)22-15(17-13)18-6-1-7-19(9-8-18)23(20,21)12-3-4-12/h2,5,10,12H,1,3-4,6-9H2

InChI Key

FPVDKLKMNPBWOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

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